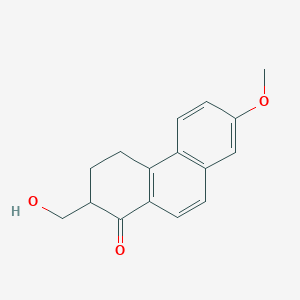
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one is an organic compound that belongs to the class of phenanthrenes Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of phenolic compounds using formaldehyde. For instance, the reaction of 4-hydroxy-acetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid can yield hydroxymethyl derivatives . Another method involves the reduction of precursor aldehydes with sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of environmentally friendly solvents and catalysts, as well as scalable reaction conditions, are essential for industrial applications. For example, water-based methods for hydroxymethylation have been developed to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted phenanthrenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one exerts its effects depends on its interactions with molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylphenol: A simpler compound with similar hydroxymethyl functionality.
7-Methoxyphenanthrene: Lacks the hydroxymethyl group but shares the methoxy substitution.
2-Hydroxy-4-methoxybenzaldehyde: Contains both hydroxyl and methoxy groups but differs in the core structure.
Uniqueness
2-(Hydroxymethyl)-7-methoxy-3,4-dihydrophenanthren-1(2H)-one is unique due to the specific combination of hydroxymethyl and methoxy groups on the phenanthrene core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63347-69-3 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(hydroxymethyl)-7-methoxy-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C16H16O3/c1-19-12-4-7-13-10(8-12)2-6-15-14(13)5-3-11(9-17)16(15)18/h2,4,6-8,11,17H,3,5,9H2,1H3 |
InChI Key |
UJVPOJILVSOIGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C(CC3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
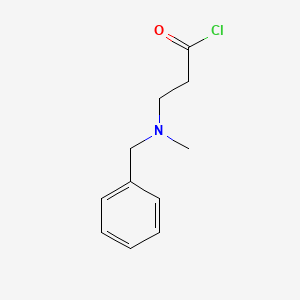
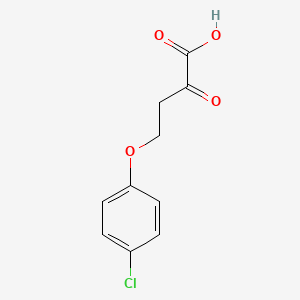
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
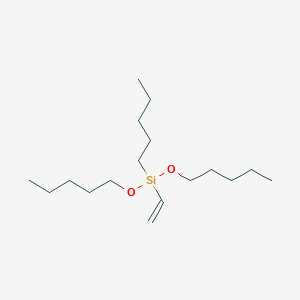
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
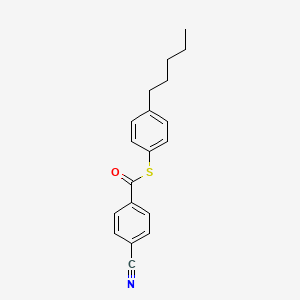
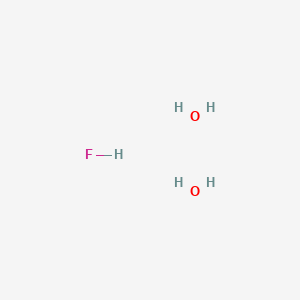
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
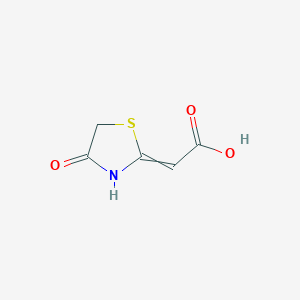
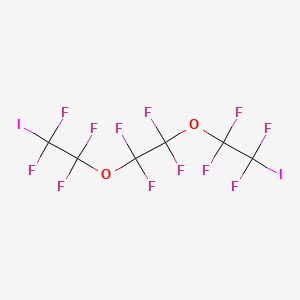
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
